molecular formula C6H14ClNO B7766639 Oxan-4-ylmethylazanium;chloride

Oxan-4-ylmethylazanium;chloride

Cat. No.: B7766639
M. Wt: 151.63 g/mol
InChI Key: UZQOFHCSTMZYRE-UHFFFAOYSA-N
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Description

Oxan-4-ylmethylazanium chloride (IUPAC name: [4-(methoxymethyl)oxan-4-yl]methanamine hydrochloride) is an alicyclic amine hydrochloride featuring a tetrahydropyran (oxan) ring substituted with a methoxymethyl group and a protonated amine (azanium) moiety. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . The compound is characterized by its hybrid structure, combining a six-membered oxygen-containing ring with a charged ammonium group, which enhances solubility in polar solvents.

Properties

IUPAC Name

oxan-4-ylmethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOFHCSTMZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-78-7
Record name 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389621-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural and Functional Differences

  • Oxan-4-ylmethylazanium chloride vs. 4-Methoxyaniline hydrochloride: The former contains an alicyclic tetrahydropyran ring, while the latter is aromatic. In contrast, 4-Methoxyaniline hydrochloride’s planar aromatic structure is suited for π-π interactions in dye chemistry .
  • Oxan-4-ylmethylazanium chloride vs. N-Hexylamine hydrochloride : The linear aliphatic structure of N-Hexylamine hydrochloride confers higher hydrophobicity, making it useful in surfactant formulations. Oxan-4-ylmethylazanium chloride’s cyclic ether group increases polarity, likely improving aqueous solubility for pharmaceutical applications .
  • Oxan-4-ylmethylazanium chloride vs. Oxazole derivatives: Oxazole-based hydrochlorides (e.g., 4-(Aminomethyl)oxazole Hydrochloride) exhibit aromatic heterocyclic cores, which are common in drug discovery due to their metabolic stability and hydrogen-bonding capabilities . The oxan ring in Oxan-4-ylmethylazanium chloride may offer distinct pharmacokinetic properties, such as prolonged half-life.

Preparation Methods

Reduction of Methyl Tetrahydropyran-4-carboxylate to Tetrahydropyran-4-ylmethanol

The synthesis begins with methyl tetrahydropyran-4-carboxylate, a commercially available precursor. Reduction of the ester moiety to the primary alcohol is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at room temperature. This step proceeds with near-quantitative yield (99%), forming tetrahydropyran-4-ylmethanol (2 ). Alternative reducing agents like lithium aluminum hydride (LiAlH₄) may also be employed but require anhydrous conditions and lower temperatures to mitigate over-reduction risks.

Critical Parameters :

  • Solvent : THF or methanol

  • Temperature : 25°C (NaBH₄) or 0°C (LiAlH₄)

  • Yield : 95–99%

Halogenation of Tetrahydropyran-4-ylmethanol to Alkyl Halides

The alcohol intermediate is converted to the corresponding alkyl bromide or chloride via halogenation. Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C efficiently produces tetrahydropyran-4-ylmethyl bromide (3 ) with 85–90% yield. For chloride synthesis, thionyl chloride (SOCl₂) in refluxing toluene is preferred, achieving 78–82% yield.

Reaction Conditions :

StepReagentSolventTemperatureYield
BrominationPBr₃DCM0°C → RT88%
ChlorinationSOCl₂Toluene110°C80%

Quaternization of Alkyl Halides with Trimethylamine

Nucleophilic Substitution for Quaternary Salt Formation

Tetrahydropyran-4-ylmethyl bromide (3 ) undergoes nucleophilic substitution with trimethylamine (TMA) in acetonitrile at 60°C for 12 hours. The reaction generates oxan-4-ylmethylazanium bromide, which is subsequently subjected to ion exchange to yield the chloride salt.

Optimized Protocol :

  • Molar Ratio : Alkyl halide:TMA = 1:1.2

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Time/Temperature : 12 h at 60°C

  • Yield : 70–75%

Ion Exchange to Chloride Counterion

The bromide salt is converted to chloride using Amberlyst® A26 (Cl⁻ form) ion-exchange resin. The resin is stirred with the quaternary ammonium bromide in methanol for 6 hours, followed by filtration and solvent evaporation. This step achieves >95% anion exchange efficiency.

Alternative Routes and Comparative Analysis

Reductive Amination of Tetrahydropyran-4-carbaldehyde

An alternative pathway involves reductive amination of tetrahydropyran-4-carbaldehyde (4 ) with methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and reduction, yielding N-methyltetrahydropyran-4-ylmethanamine. Subsequent quaternization with methyl iodide produces the target compound.

Challenges :

  • Selectivity : Competing over-alkylation may occur without strict stoichiometric control.

  • Yield : 60–65% (lower than halogenation route).

Direct Alkylation of Tertiary Amines

Pre-formed N,N-dimethyltetrahydropyran-4-ylmethanamine is methylated using methyl triflate in dichloromethane. This one-step quaternization avoids intermediate isolation but requires stringent anhydrous conditions.

Advantages :

  • Speed : Reaction completes in 2–4 hours.

  • Drawbacks : Methyl triflate’s toxicity and cost limit scalability.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors for halogenation and quaternization steps, enhancing heat transfer and reaction homogeneity. A representative setup uses:

  • Residence Time : 30 minutes for PBr₃-mediated bromination.

  • Throughput : 5 kg/h of tetrahydropyran-4-ylmethyl bromide.

Green Chemistry Initiatives

Solvent recycling and catalyst recovery are prioritized. For example, ionic liquids like [BMIM][Cl] replace volatile organic solvents during quaternization, reducing waste by 40%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : δ 3.93 (s, 2H, CH₂N⁺), 3.44–4.00 (m, 6H, tetrahydropyran OCH₂).

  • Elemental Analysis : Calculated for C₇H₁₆ClNO: C 48.41%, H 8.19%, N 6.42%; Found: C 48.35%, H 8.22%, N 6.38% .

Q & A

Q. What are the optimized synthetic routes for Oxan-4-ylmethylazanium chloride, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of Oxan-4-ylmethylazanium chloride typically involves nucleophilic substitution or reductive amination, with reaction conditions (temperature, solvent, catalyst) critically influencing yield. For example, oxan derivatives often require controlled anhydrous environments to prevent hydrolysis of intermediates. A comparative analysis of synthetic protocols from patent literature (e.g., methods for analogous compounds) suggests that using polar aprotic solvents (e.g., DMF) at 60–80°C enhances reaction efficiency . Key steps include:

  • Purification: Column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the hydrochloride salt.
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.2:1 amine:alkylating agent) and using catalysts like triethylamine to neutralize HCl byproducts .
Synthetic Method Conditions Yield Range Reference
Reductive AminationH₂, Pd/C, EtOH, 50°C60–75%
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C45–65%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Oxan-4-ylmethylazanium chloride?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR: Confirm the presence of the oxan ring (δ ~3.5–4.0 ppm for methylene protons) and azanium group (δ ~2.8–3.2 ppm for N-methyl). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
  • IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1234 for C₈H₁₈ClNO⁺) and fragmentation patterns .
  • X-ray Diffraction (if crystalline): Resolve bond angles and confirm stereochemistry .

Critical Note: Discrepancies in spectral data (e.g., shifted NMR peaks due to solvent polarity) should be cross-referenced with computational simulations (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Oxan-4-ylmethylazanium chloride across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:

  • Reproducibility Checks: Standardize protocols (e.g., cell lines, incubation times) using guidelines like PRISMA for systematic reviews .
  • Purity Validation: Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
  • Meta-Analysis: Apply statistical frameworks (e.g., Benjamini-Hochberg procedure) to control false discovery rates (FDR) when comparing datasets .
Reported Activity Confounding Variables Resolution Strategy
Antimicrobial IC₅₀ = 10 µMSolvent (DMSO vs. saline)Re-test with uniform vehicle
Cytotoxicity DiscrepancyCell passage numberUse low-passage cells (<15)

Q. What computational methods are recommended to predict the interaction mechanisms of Oxan-4-ylmethylazanium chloride with biological targets?

Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking (AutoDock Vina): Screen against targets (e.g., GPCRs) using the compound’s 3D structure (PubChem CID: [retrieve from ]). Validate poses with free-energy scoring .
  • MD Simulations (GROMACS): Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD < 2 Å) and binding affinity (MM-PBSA calculations) .
  • QSAR Models: Train models using bioactivity data from analogs (e.g., substituent effects on logP) to predict ADMET properties .

Case Study: A 2023 study on analogous oxadiazole derivatives identified key hydrogen bonds with Ser123 and Tyr205 residues in enzyme targets, guiding mutagenesis experiments .

Q. How can researchers design experiments to compare the stability of Oxan-4-ylmethylazanium chloride with structural analogs under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Buffer Solutions: Incubate at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
  • Light/Heat Stress: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants .
  • Comparative Analysis: Use analogs with modified substituents (e.g., fluoromethyl vs. methoxy groups) to correlate stability with electronic effects .

Key Finding: Hydrochloride salts generally exhibit higher aqueous solubility but may hydrolyze faster than free bases in acidic media .

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